molecular formula C11H17N3O B1518942 1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea CAS No. 1038238-22-0

1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea

Cat. No. B1518942
M. Wt: 207.27 g/mol
InChI Key: ZNJVGMFALNZTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea is a chemical compound with the molecular formula C11H17N3O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.28 . More detailed physical and chemical properties weren’t available in the sources I found.

Scientific Research Applications

Modulation of Inflammatory and Neuropathic Conditions

Urea derivatives, like soluble epoxide hydrolase (sEH) inhibitors, have been extensively researched for their potential to modulate various conditions. For instance, a potent sEH inhibitor, TPPU, has been shown to protect against hypertension, neuropathic pain, and neurodegeneration. The metabolism of such compounds is crucial for understanding their safety and effectiveness in preclinical and potentially clinical settings (De-bin Wan et al., 2019).

Corrosion Inhibition

Urea derivatives have also been studied for their application in corrosion inhibition. A study on 1,3,5-triazinyl urea derivatives showed that they could effectively inhibit mild steel corrosion in acidic solutions, indicating potential applications in industrial processes to protect against corrosion (B. Mistry et al., 2011).

Antimicrobial Properties

Urea derivatives bearing an azo group and linked to silatranes have been synthesized and found to possess modest antimicrobial activity. This suggests their potential application in developing new antimicrobial agents (Gurjaspreet Singh et al., 2015).

Anion Recognition and Interaction

The interaction between urea derivatives and anions has been a subject of interest, demonstrating the urea compound's ability to form hydrogen-bonded complexes with various anions. This property could be useful in chemical sensors and separation processes (M. Boiocchi et al., 2004).

Non-Linear Optical Materials

Urea derivatives have been investigated for their potential as non-linear optical materials. A study on chalcone derivative single crystals, for example, showed significant second harmonic generation efficiency, indicating their application in optical and photonic devices (V. Ravindrachary et al., 2005).

properties

IUPAC Name

1-[4-(aminomethyl)phenyl]-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8(2)13-11(15)14-10-5-3-9(7-12)4-6-10/h3-6,8H,7,12H2,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJVGMFALNZTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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